molecular formula C20H14N2O3S B8458695 1h-Pyrrolo[2,3-c]pyridine,2-benzoyl-1-(phenylsulfonyl)-

1h-Pyrrolo[2,3-c]pyridine,2-benzoyl-1-(phenylsulfonyl)-

Cat. No.: B8458695
M. Wt: 362.4 g/mol
InChI Key: KRRFEEHLUNBOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-c]pyridine,2-benzoyl-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C20H14N2O3S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-c]pyridine,2-benzoyl-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-c]pyridine,2-benzoyl-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-2-yl]-phenylmethanone

InChI

InChI=1S/C20H14N2O3S/c23-20(15-7-3-1-4-8-15)18-13-16-11-12-21-14-19(16)22(18)26(24,25)17-9-5-2-6-10-17/h1-14H

InChI Key

KRRFEEHLUNBOPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)C=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of phenyl[1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methanol (2.6 g, 7.1 mmol) and MnO2 (9.3 g, 110 mmol) in THF (125 mL) was heated to reflux. After 20 h, the reaction mixture was filtered through a pad of diatomaceous earth. The filtrate was concentrated under reduced pressure. Purification by column chromatography (silica gel, CH2Cl2 to 99:1 CH2Cl2/MeOH) gave phenyl[1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methanone (1.7 g, 68%) as an off-white solid: mp 145-146° C.; 1H NMR (500 MHz, DMSO-d6) δ7.32 (1H, s), 7.60-7.63 (2H, m), 7.66-7.69 (2H, m), 7.73-7.77 (3H, m), 7.93-7.95 (2H, m), 8.07-8.09 (2H, m), 8.50 (1H, d, J=5.3 Hz), 9.35 (1H, s); ESI MS m/z 363 [C20H14N2O3S+H]+; HPLC (Method A) 99.0% (AUC), tR=18.2 min.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
9.3 g
Type
catalyst
Reaction Step One

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